molecular formula C17H20N2O3S B14111999 N'-((4-ethoxyphenyl)sulfonyl)-N,N-dimethylbenzimidamide

N'-((4-ethoxyphenyl)sulfonyl)-N,N-dimethylbenzimidamide

Cat. No.: B14111999
M. Wt: 332.4 g/mol
InChI Key: QIFLSIVNRTZHRN-UHFFFAOYSA-N
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Description

N’-((4-ethoxyphenyl)sulfonyl)-N,N-dimethylbenzimidamide is a chemical compound known for its unique structure and diverse applications. This compound features a benzimidamide core substituted with a 4-ethoxyphenylsulfonyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((4-ethoxyphenyl)sulfonyl)-N,N-dimethylbenzimidamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with N,N-dimethylbenzimidamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-((4-ethoxyphenyl)sulfonyl)-N,N-dimethylbenzimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzimidamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-((4-ethoxyphenyl)sulfonyl)-N,N-dimethylbenzimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-((4-ethoxyphenyl)sulfonyl)-N,N-dimethylbenzimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

N'-(4-ethoxyphenyl)sulfonyl-N,N-dimethylbenzenecarboximidamide

InChI

InChI=1S/C17H20N2O3S/c1-4-22-15-10-12-16(13-11-15)23(20,21)18-17(19(2)3)14-8-6-5-7-9-14/h5-13H,4H2,1-3H3

InChI Key

QIFLSIVNRTZHRN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)N(C)C

Origin of Product

United States

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